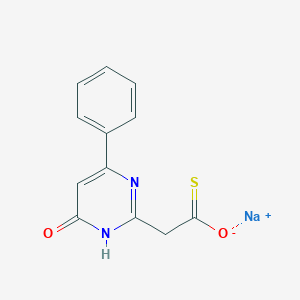
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate typically involves the reaction of 4-phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of bacterial SecA ATPase, thereby inhibiting its activity and preventing protein translocation across the bacterial membrane . This inhibition disrupts bacterial growth and proliferation, making it a potential candidate for antimicrobial therapy.
Comparison with Similar Compounds
Similar Compounds
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- Thiazolo[4,5-d]pyrimidine derivatives
Uniqueness
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial SecA ATPase sets it apart from other pyrimidine derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9N2NaO2S |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
sodium;2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)ethanethioate |
InChI |
InChI=1S/C12H10N2O2S.Na/c15-11-6-9(8-4-2-1-3-5-8)13-10(14-11)7-12(16)17;/h1-6H,7H2,(H,16,17)(H,13,14,15);/q;+1/p-1 |
InChI Key |
NJQOIZDIOOTESM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)CC(=S)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















